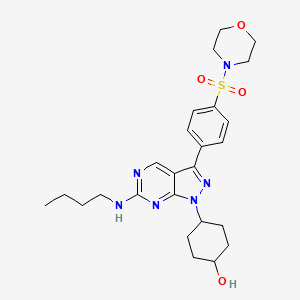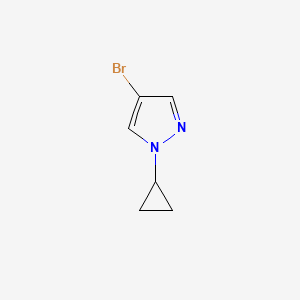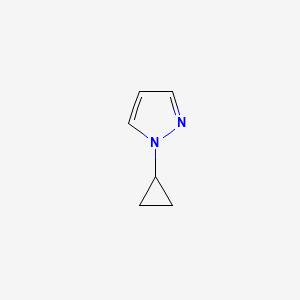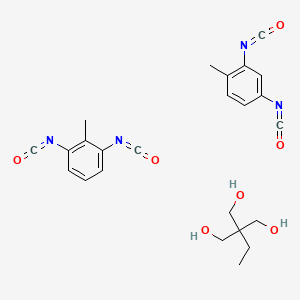![molecular formula C14H11NO4 B569274 2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 956296-81-4](/img/structure/B569274.png)
2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains a methoxyphenyl group and a furo group, which are aromatic rings with an oxygen atom and a five-membered ring with an oxygen and a nitrogen atom, respectively .
Synthesis Analysis
The synthesis of this compound can involve several steps. One possible method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves the reaction of 4-methoxyphenylboronic acid and 5-bromo-2-furaldehyde in toluene, ethanol, and 2 M Na2CO3 aqueous solution . The resulting product is then subjected to further reactions to form the final compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrole ring, a methoxyphenyl group, and a furo group. The pyrrole ring is a five-membered aromatic ring with one nitrogen atom . The methoxyphenyl group is an aromatic ring with a methoxy (-OCH3) substituent, and the furo group is a five-membered ring with an oxygen and a nitrogen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, cyclization, and various other reactions . These reactions involve the formation of new bonds and the breaking of old ones, leading to the formation of the complex structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, pyrrole-2-carboxylic acid, which shares some structural similarities with the compound , is a white solid with a melting point of 206 °C . The compound’s IR spectrum shows characteristic N-H stretching close to the carbonyl group in the 3434–3352 cm −1 region, the N-H bands of the pyrrole rings were confirmed in the 3247–3399 cm −1 region, amide C=O stretching at 1625–1686 cm −1, C=C absorptions between 1455 and 1463 cm −1 .Aplicaciones Científicas De Investigación
Synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids: This study discusses the synthesis of related compounds, indicating applications in organic chemistry and pharmaceuticals (Bencková & Krutošíková, 1997).
Microwave Irradiation Effects: Research has shown that microwave irradiation can shorten reaction times in the synthesis of related compounds, maintaining comparable yields (Krutošíková et al., 2000).
Synthesis and Reactions of New Derivatives: This study illustrates the synthesis and reactions of derivatives, highlighting their potential in developing new chemical entities (Zemanová & Gašparová, 2013).
Antibacterial Activity: Furo[3,2-b]pyrrole derivatives have been evaluated for antibacterial activity, indicating their potential in medicinal chemistry (Zemanov et al., 2017).
Synthesis and Analgesic, Neurobehavioral Activity: Derivatives of this compound have been studied for their analgesic and neurobehavioral effects, suggesting uses in neuroscience and pharmacology (Massa et al., 1989).
Aromaticity Studies: Research has been conducted on the aromatic character of derivatives, which is crucial in understanding their chemical properties (Cyrański et al., 2001).
Antiinflammatory and Analgesic Activity: Some derivatives have been synthesized and evaluated for antiinflammatory and analgesic activity, indicating their potential in drug discovery (Muchowski et al., 1985).
Microwave-Assisted Synthesis: Studies show that microwave-assisted synthesis can be an effective method for creating polysubstituted pyrroles, relevant in organic synthesis (Minetto et al., 2005).
Metal-Free Synthesis in Aqueous Medium: An efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives has been developed, important for green chemistry (Kumar et al., 2017).
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its biological activities and potential applications. Given the diverse activities of compounds containing a pyrrole ring , this compound could be a potential candidate for drug development or other applications in the field of medicinal chemistry.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-18-9-4-2-8(3-5-9)12-6-10-13(19-12)7-11(15-10)14(16)17/h2-7,15H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDOOZAXSYRWPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(O2)C=C(N3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

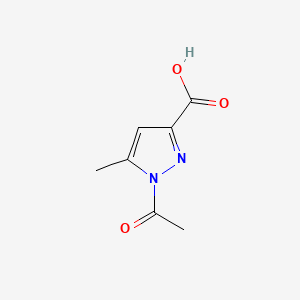


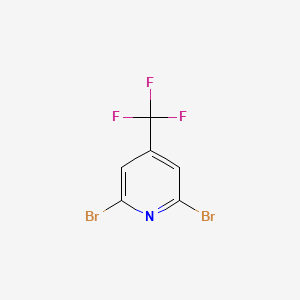
![2-(Benzo[B]thiophen-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B569197.png)
